p-Phenylbenzoate

Description

Properties

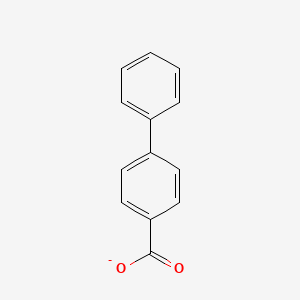

Molecular Formula |

C13H9O2- |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

4-phenylbenzoate |

InChI |

InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)/p-1 |

InChI Key |

NNJMFJSKMRYHSR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacological Studies

Recent studies have explored the neuropharmacological properties of p-phenylbenzoate, particularly its effects on the central nervous system. Research indicates that this compound may exhibit sedative and anxiolytic effects. For example, a study conducted on mice demonstrated that various doses of this compound significantly reduced exploratory behavior and altered sleep latency compared to control groups . The compound showed a favorable binding affinity to gamma-aminobutyric acid (GABA) receptors, which are crucial in mediating inhibitory neurotransmission .

Synthesis of Polymers

This compound is utilized as a precursor in the synthesis of polyimides and other polymers. It has been shown to undergo intramolecular biaryl coupling reactions, leading to the formation of complex polymer structures with potential applications in electronics and materials science. These polymers can be used in various applications ranging from textiles to high-performance materials .

Liquid Crystal Displays

The compound also plays a significant role in the development of liquid crystal displays (LCDs). Its unique properties allow it to act as a compatible material with other components used in LCD technology. This compound-based liquid crystals are noted for their excellent thermal stability and compatibility, making them suitable for low-temperature applications .

Study on Neuropharmacological Effects

In a study assessing the effects of this compound on anxiety and sedation, researchers administered varying doses to different groups of mice. The findings revealed that higher doses resulted in significant reductions in exploratory behavior and prolonged sleep duration, similar to established anxiolytic drugs like diazepam . This suggests potential therapeutic applications for anxiety disorders.

Polymer Synthesis Research

Another study focused on the use of this compound in synthesizing soluble polyimides. The research highlighted how this compound could enhance the mechanical properties and thermal stability of the resulting polymers, making them suitable for aerospace and automotive applications .

Summary Table: Applications of this compound

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Physical and Chemical Properties

- Crystallinity and Stability : this compound outperforms 15 other esters in prostaglandin synthesis due to superior crystallinity, simplifying purification . In contrast, phenyl benzoate (93-99-2) lacks the para-phenyl group, reducing its thermal stability .

- Functional Groups: Benzyl p-aminobenzoate (19008-43-6) incorporates an amino group, enhancing solubility in polar solvents but increasing susceptibility to oxidation . Phenyl p-hydroxybenzoate (17696-62-7) contains a hydroxyl group, making it reactive in polymerization but less stable under acidic conditions .

Table 2: Antimicrobial Activity of Sugar-Based Benzoates

| Compound | MIC (μg/mL) | Target Microorganisms |

|---|---|---|

| Sucrose this compound | 1024–>1024 | Broad-spectrum pathogens |

| Lactose this compound | 256 | E. coli, S. aureus |

| Sucrose benzoate | 256–>1024 | Similar to phenylbenzoates |

- This compound derivatives exhibit variable antimicrobial efficacy depending on the attached sugar. Sucrose this compound shows higher MIC values (>1024 μg/mL) compared to lactose derivatives (256 μg/mL), suggesting steric or solubility effects influence activity .

Industrial and Pharmaceutical Relevance

- Prostaglandin Synthesis : (-)-Corey Lactone this compound Alcohol (31752-99-5) is a high-purity intermediate (>99%) for drugs like Alprostadil and Bimatoprost .

- Polymer Chemistry : Poly(p-hydroxybenzoate) derivatives are used in high-performance polymers, contrasting with this compound’s role in small-molecule synthesis .

Preparation Methods

Reagents and Procedure

-

Reagents : Phenol (1 g), benzoyl chloride (2 mL), 10% aqueous NaOH (15 mL).

-

Procedure : Phenol is dissolved in sodium hydroxide, forming the phenoxide ion, which reacts vigorously with benzoyl chloride. The mixture is shaken for 30 minutes, yielding a white precipitate. The crude product is filtered, washed, and recrystallized from ethanol9.

Yield and Characterization

-

Spectroscopic Data :

This method is favored for its rapid reaction kinetics and minimal byproduct formation. However, it requires careful handling of benzoyl chloride, a lachrymator and skin irritant.

Friedel-Crafts Acylation and Subsequent Esterification

For derivatives requiring substituted phenyl groups, Friedel-Crafts acylation provides a robust pathway. This method is particularly relevant for synthesizing liquid crystal precursors.

Reaction Mechanism and Steps

Optimization and Challenges

-

Catalysts : PdCl₂ for cross-coupling; pyridine for acid scavenging.

-

Yield : 20–30% for biphenyl derivatives; up to 59% for radical-mediated routes.

-

Purity : Column chromatography (silica gel, toluene eluent) achieves >95% purity.

This method enables precise control over substituent positioning but suffers from moderate yields and stringent anhydrous conditions.

Radical O→C Transposition from Thiocarbonates

A novel metal-free approach involves radical rearrangement of thiocarbonates, offering an alternative to traditional esterification.

Reaction Cascade

-

Thiocarbonate Synthesis :

-

Radical Initiation :

-

Rearrangement and Fragmentation :

Performance Metrics

-

Advantages : Avoids metal catalysts; suitable for electron-deficient aryl groups.

-

Limitations : Requires high temperatures (135°C) and inert atmospheres.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Schotten-Baumann | RT, aqueous NaOH | 70–80% | >90% | Scalable, minimal byproducts |

| Friedel-Crafts Acylation | Pd catalysis, anhydrous | 20–59% | >95% | Substituent flexibility |

| Radical Transposition | 135°C, Et₃SiH | 59% | >90% | Metal-free, broad substrate scope |

Q & A

Q. What protocols address batch-to-batch variability in p-Phenylbenzoate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.